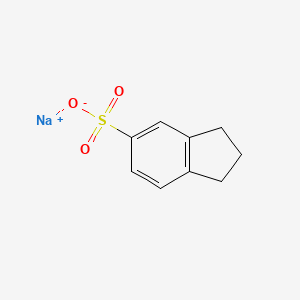
Indane-5-sulfonic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indane-5-sulfonic acid, sodium salt is an organic compound with the molecular formula C₉H₉NaO₃S. It is a derivative of indane, a bicyclic hydrocarbon, and features a sulfonic acid group attached to the fifth position of the indane ring. This compound is known for its solubility in water and its applications in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Indane-5-sulfonic acid, sodium salt can be synthesized through the sulfonation of indane. The process typically involves the reaction of indane with sulfur trioxide or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often require controlled temperatures to ensure the selective sulfonation at the desired position on the indane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as crystallization or distillation, can enhance the purity and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Indane-5-sulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonamides.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the sulfonic acid group acts as a directing group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfonates and sulfoxides.
Reduction: Sulfonamides and thiols.
Substitution: Halogenated or nitrated indane derivatives.
Scientific Research Applications
Indane-5-sulfonic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.
Medicine: Research explores its use in drug development, particularly in designing molecules with improved solubility and bioavailability.
Industry: It serves as an intermediate in the production of surfactants, detergents, and other specialty chemicals.
Mechanism of Action
The mechanism of action of indane-5-sulfonic acid, sodium salt involves its interaction with molecular targets through its sulfonic acid group. This group can form strong ionic bonds with positively charged sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Benzene sulfonic acid, sodium salt: Similar in structure but lacks the bicyclic indane ring.
Toluene sulfonic acid, sodium salt: Contains a methyl group instead of the indane ring.
Naphthalene sulfonic acid, sodium salt: Features a fused bicyclic aromatic system but differs in the position of the sulfonic acid group.
Uniqueness: Indane-5-sulfonic acid, sodium salt is unique due to its indane backbone, which imparts distinct chemical and physical properties. This structure allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
Properties
Molecular Formula |
C9H9NaO3S |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
sodium;2,3-dihydro-1H-indene-5-sulfonate |
InChI |
InChI=1S/C9H10O3S.Na/c10-13(11,12)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
YEBCHRMXXLPGQR-UHFFFAOYSA-M |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B12110829.png)
![3-[4-(Butan-2-yl)phenyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B12110831.png)
![4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12110843.png)
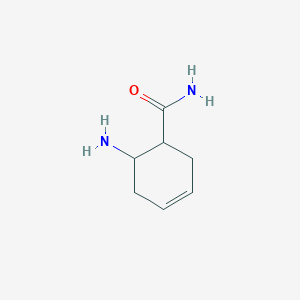
![2-{4-Azatricyclo[5.2.1.0,2,6]dec-8-en-4-yl}ethan-1-amine](/img/structure/B12110856.png)
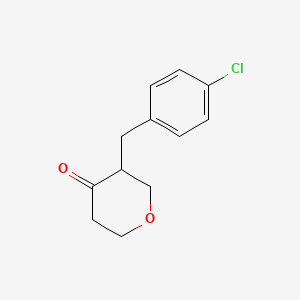


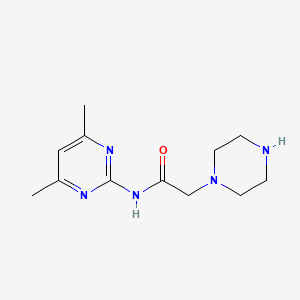
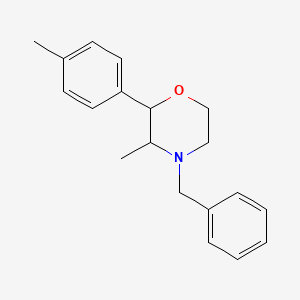


![Isopropyl 4-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B12110913.png)
